![molecular formula C8H9NOS B2437919 3,4-dihydro-2H-1,4-benzothiazine 1-oxide CAS No. 1006482-49-0](/img/structure/B2437919.png)
3,4-dihydro-2H-1,4-benzothiazine 1-oxide
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Overview
Description
3,4-dihydro-2H-1,4-benzothiazine 1-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a linear formula of C8H9NOS . The CAS Number is 1006482-49-0 .
Molecular Structure Analysis
The molecular weight of this compound is 167.231 . The MDL number is MFCD08444492 .Physical And Chemical Properties Analysis
The average mass of this compound is 151.229 Da and the monoisotopic mass is 151.045563 Da .Scientific Research Applications
Corrosion Inhibition
Hemapriya et al. (2017) investigated the corrosion inhibition potential of synthesized benzothiazines on mild steel in acidic medium. They found that 3,4-dihydro-2H-1,4-benzothiazine derivatives increased inhibition efficiency with concentration and obeyed Langmuir adsorption isotherm, suggesting their effectiveness in protecting mild steel against corrosion in acidic environments (Hemapriya et al., 2017).
Synthesis of Antiosteoarthritis Compounds
Vidal et al. (2006) achieved a straightforward synthesis of a specific benzothiazine derivative from saccharin sodium salt, which found application as a precursor in the synthesis of quaternary ammonium derivatives with potential as antiosteoarthritis agents (Vidal, Madelmont, & Mounetou, 2006).
Formation of Heterocyclic Moieties
Kondratyev et al. (2017) prepared derivatives of 3,4-dihydro-2H-1,4-benzothiazine through a reaction involving ammonia or primary aliphatic amines with certain sulfides, sulfoxides, or sulfones. This process highlighted the versatile synthetic applications of benzothiazines in forming heterocyclic moieties (Kondratyev et al., 2017).
Synthesis of Heterocyclic Compounds
Nazarenko et al. (2004) described a method for synthesizing 2-hetaryl derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazines. This approach provided a pathway for creating diverse heterocyclic compounds, broadening the scope of benzothiazines in organic synthesis (Nazarenko et al., 2004).
Template for Enantiomerically Pure Quinolones
Harmata and Hong (2007) utilized enantiomerically pure benzothiazines as templates for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions. This application is significant in the field of medicinal chemistry for the synthesis of biologically and pharmacologically important compounds (Harmata & Hong, 2007).
Synthesis of Benzothiazepines
Katritzky et al. (2002) synthesized 3,4-dihydro-2H-1,3-benzothiazines and related compounds through a novel dilithiation approach. Their method highlighted the utility of benzothiazines in synthesizing diverse heterocyclic structures, including benzothiazepines (Katritzky, Xu, & Jain, 2002).
Antibacterial Properties
Sebbar et al. (2016) synthesized novel 1,4-benzothiazine derivatives and evaluated their antibacterial properties. They demonstrated convincing antibacterial activities against different microorganisms, suggesting the potential of benzothiazine derivatives in pharmacology (Sebbar et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets to induce changes at the molecular level .
Biochemical Pathways
It is known that the compound has been tested against various phytopathogenic fungi, indicating a potential role in antifungal pathways .
Result of Action
3,4-dihydro-2H-1,4-benzothiazine 1-oxide has been shown to exhibit substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . .
properties
IUPAC Name |
3,4-dihydro-2H-1λ4,4-benzothiazine 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-11-6-5-9-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVBXAHQOMRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006482-49-0 |
Source
|
Record name | 3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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